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Compound of Interest

Compound Name: Penta-2,4-diene-1-thiol

Cat. No.: B15469491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Penta-2,4-diene-1-thiol, a
conjugated diene thiol with potential applications in organic synthesis and drug development.

This document details its chemical properties, outlines a plausible synthetic pathway with

detailed experimental protocols, and discusses its expected spectroscopic characteristics and

reactivity.

Chemical Identity and Properties
Penta-2,4-diene-1-thiol is an organic compound featuring a five-carbon chain with conjugated

double bonds at the 2 and 4 positions and a thiol functional group at the 1 position. Its structure

allows for various chemical transformations, making it a potentially valuable building block in

the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of Penta-2,4-diene-1-thiol
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Property Value Source

IUPAC Name Penta-2,4-diene-1-thiol -

Molecular Formula C₅H₈S [1]

Molecular Weight 100.18 g/mol [1]

CAS Number 55317-82-3 [1]

Canonical SMILES C=CC=CCS [1]

InChI
InChI=1S/C5H8S/c1-2-3-4-5-

6/h2-4,6H,1,5H2
[1]

InChIKey
KDECOTMMYYWXMT-

UHFFFAOYSA-N
[1]

Boiling Point Data not available -

Melting Point Data not available -

Solubility Data not available -

Proposed Synthesis
A direct, reported synthesis for Penta-2,4-diene-1-thiol is not readily available in the current

literature. However, a plausible and efficient two-step synthetic route can be proposed based

on established chemical transformations. The synthesis commences with the formation of the

corresponding alcohol, (Z)-Penta-2,4-dien-1-ol, followed by its conversion to the target thiol.
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Step 1: Synthesis of (Z)-Penta-2,4-dien-1-ol

Step 2: Conversion to Penta-2,4-diene-1-thiol
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Click to download full resolution via product page

Proposed two-step synthesis of Penta-2,4-diene-1-thiol.

Experimental Protocol: Synthesis of (Z)-Penta-2,4-dien-
1-ol
This procedure is adapted from the stereochemically controlled Horner-Wittig reaction for the

synthesis of (Z)-penta-2,4-dien-1-ol.[2][3]

Acylation: React Ph₂P(O)Me with a suitable lactone (e.g., γ-butyrolactone) to form the

Horner-Wittig intermediate. The reaction is typically carried out in an anhydrous aprotic

solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) using a strong base

like n-butyllithium to deprotonate the phosphine oxide.

Diels-Alder Protection: The resulting Horner-Wittig intermediate, which contains a Z-double

bond, is protected as a Diels-Alder adduct by reacting it with furan. This reaction is generally

performed at or slightly above room temperature.

Retro-Diels-Alder Reaction: The purified Diels-Alder adduct is then subjected to a retro-Diels-

Alder reaction by heating, typically in a high-boiling solvent or under vacuum, to release the

desired (Z)-penta-2,4-dien-1-ol.
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Experimental Protocol: Conversion of (Z)-Penta-2,4-
dien-1-ol to Penta-2,4-diene-1-thiol
This protocol is based on the direct conversion of alcohols to thiols using Lawesson's reagent.

[4]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve (Z)-Penta-2,4-dien-1-ol in an anhydrous, inert solvent such as toluene or

dichloromethane.

Addition of Lawesson's Reagent: Add Lawesson's reagent (2,4-bis(4-

methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) to the solution in a 0.5 to 1.0

molar equivalent ratio relative to the alcohol.

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the

reaction by thin-layer chromatography (TLC).

Workup and Purification: Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove any solid byproducts. The filtrate is then washed with a saturated

aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude

product is then purified by column chromatography on silica gel to yield Penta-2,4-diene-1-
thiol.

Spectroscopic Characterization (Predicted)
As no experimental spectra for Penta-2,4-diene-1-thiol are currently available, the following

predictions are based on the known spectroscopic properties of similar compounds, namely

conjugated dienes and allylic thiols.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the various olefinic and allylic

protons.

-SH Proton: A broad singlet in the region of 1.0-2.0 ppm.
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-CH₂-SH Protons: A doublet of doublets or a multiplet around 3.0-3.5 ppm.

Olefinic Protons (-CH=CH-CH=CH₂): A series of complex multiplets in the range of 5.0-6.5

ppm. The terminal vinyl protons will likely show distinct geminal, cis, and trans couplings.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals.

-CH₂-SH Carbon: A signal in the range of 20-30 ppm.

Olefinic Carbons: Four signals in the range of 110-140 ppm, characteristic of sp² hybridized

carbons in a conjugated system.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorptions for the thiol and the conjugated diene

functionalities.

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.[5]

C=C Stretch (conjugated): One or two medium to strong absorption bands in the region of

1600-1650 cm⁻¹.

=C-H Stretch: Absorption bands above 3000 cm⁻¹.

C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 100. Key

fragmentation patterns would likely involve the loss of the sulfhydryl radical (•SH) and cleavage

of the allylic C-C bond. The mass spectrum of allyl mercaptan, a simpler allylic thiol, can be

referenced for potential fragmentation pathways.[6]

Reactivity and Potential Applications
Penta-2,4-diene-1-thiol possesses two reactive functionalities: a conjugated diene system and

a thiol group. This dual reactivity opens up a wide range of potential applications in organic
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synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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